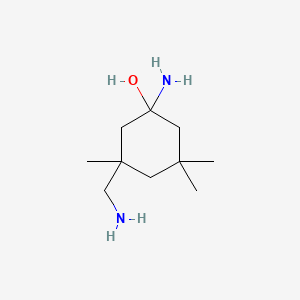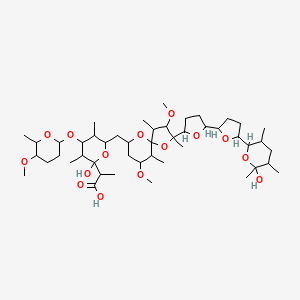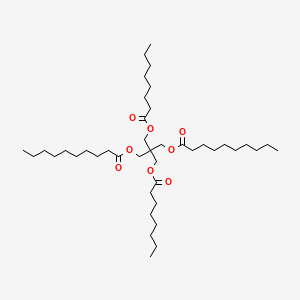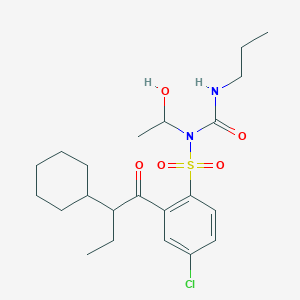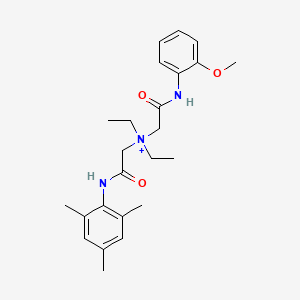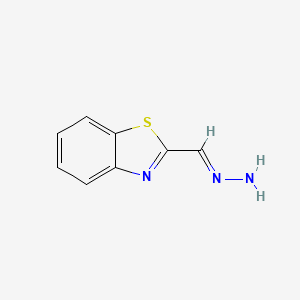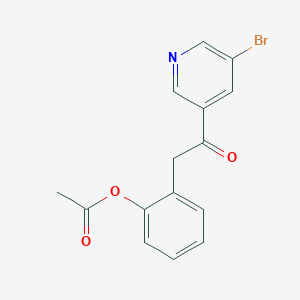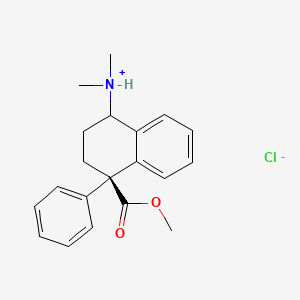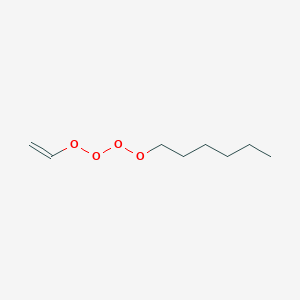
3-Propenylveratrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a heterocyclic organic compound that is often used in experimental and research settings . The compound is characterized by its two methoxy groups attached to a benzene ring, along with a propenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propenylveratrole typically involves the alkylation of veratrole (1,2-dimethoxybenzene) with propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Propenylveratrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces the corresponding propyl derivative.
Substitution: Produces halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Propenylveratrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
作用機序
The mechanism of action of 3-Propenylveratrole involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propenyl group allow it to participate in a range of chemical reactions, influencing its biological activity. Specific pathways and molecular targets are still under investigation, but its antioxidant properties suggest it may interact with reactive oxygen species and related pathways.
類似化合物との比較
Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol, similar in structure but with a hydroxyl group instead of a second methoxy group.
Isoeugenol: 4-Propenyl-2-methoxyphenol, similar but with a different position of the propenyl group.
Methyleugenol: 4-Allyl-1,2-dimethoxybenzene, similar but with an allyl group instead of a propenyl group.
Uniqueness
3-Propenylveratrole is unique due to its specific arrangement of methoxy and propenyl groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry and research applications .
特性
CAS番号 |
82895-28-1 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
1,2-dimethoxy-3-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-8H,1-3H3 |
InChIキー |
FVUIKLBBHVVLFZ-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=C(C(=CC=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
